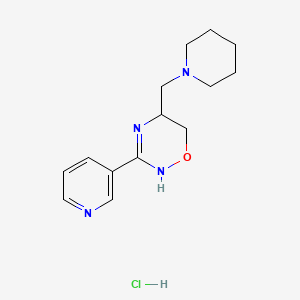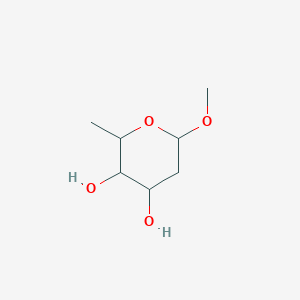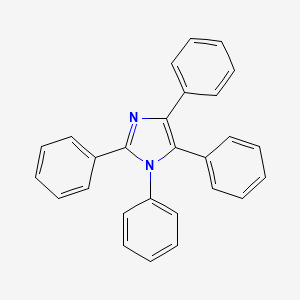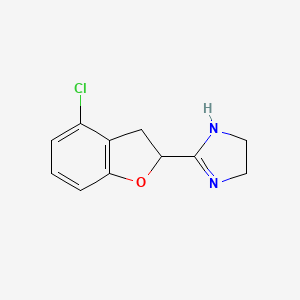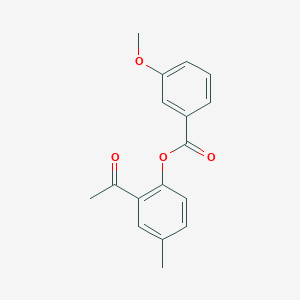
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group, an acetyl group, and a methylphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic esterification or the use of specialized reagents to improve efficiency and scalability. The choice of method depends on factors like cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol or other reduced forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but may include the use of catalysts, solvents, and specific temperatures.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context, such as its use in medicine or industry.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
- Benzoic acid, 4-methylphenyl ester
Uniqueness
What sets benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields.
Properties
CAS No. |
88951-98-8 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2-acetyl-4-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-7-8-16(15(9-11)12(2)18)21-17(19)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3 |
InChI Key |
VTDPNHQRKQFCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
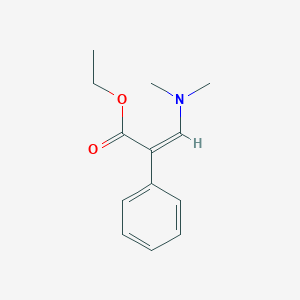
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
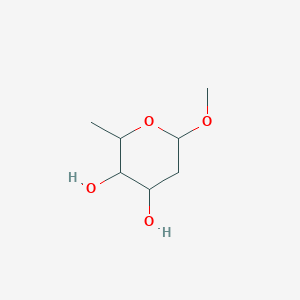
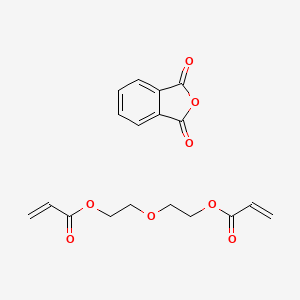
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
